Prop-2-yn-1-yl (4-tert-butylphenyl)acetate
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Overview
Description
Prop-2-yn-1-yl (4-tert-butylphenyl)acetate is an organic compound with the molecular formula C13H16O2 It is an ester derived from the reaction between prop-2-yn-1-ol and 4-tert-butylphenylacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl (4-tert-butylphenyl)acetate typically involves the esterification reaction between prop-2-yn-1-ol and 4-tert-butylphenylacetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl (4-tert-butylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Prop-2-yn-1-yl (4-tert-butylphenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl (4-tert-butylphenyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with cellular targets to exert their effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl (4-tert-butylphenyl)acetate:
1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with an ether linkage instead of an ester group.
tert-Butyl 4-(prop-2-ynyl)piperazine-1-carboxylate: Contains a piperazine ring and is used in different chemical and pharmaceutical applications.
Uniqueness
This compound stands out due to its ester functionality, which imparts unique reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial settings .
Properties
CAS No. |
90705-96-7 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
prop-2-ynyl 2-(4-tert-butylphenyl)acetate |
InChI |
InChI=1S/C15H18O2/c1-5-10-17-14(16)11-12-6-8-13(9-7-12)15(2,3)4/h1,6-9H,10-11H2,2-4H3 |
InChI Key |
JOLAWGBFVLNOQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)OCC#C |
Origin of Product |
United States |
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